N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-12-17(13-22(19)18-10-11-18)21-20(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17-18H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPDKKSUTXVOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for therapeutic intervention. The compound also cross-reacts with human cathepsin L , a cysteine protease.
Mode of Action
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide acts as a covalent α-ketoamide inhibitor of its target proteins. By binding to these enzymes, it inhibits their activity, thereby disrupting the viral life cycle in the case of Mpro.
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by:
- Cyclopropyl group : Enhances lipophilicity and may affect receptor binding.
- Pyrrolidinone ring : Contributes to the compound's stability and biological activity.
- Biphenyl moiety : Often associated with enhanced interactions in biological systems.
This compound is believed to interact with specific biological targets such as enzymes and receptors. The mechanism typically involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways that regulate cellular functions.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For example:
- Inhibition of VHL E3 Ubiquitin Ligase : Studies have shown that it can stabilize HIF-1α levels by inhibiting the von Hippel-Lindau (VHL) protein, which is critical in oxygen sensing and tumor progression .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated:
- Cell Viability Reduction : Treatment with this compound resulted in decreased viability of cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Biphenyl Carboxamide Derivatives
Key Observations:
- Amide Substituent Impact: The cyclopropyl-pyrrolidone group in the target compound likely enhances metabolic stability compared to the sulfonamide in Compound 4, as cyclopropane rings resist oxidative degradation . However, the absence of a sulfonamide may reduce affinity for zinc-dependent targets like carbonic anhydrase.
- Biphenyl Modifications :
Pharmacokinetic and Physicochemical Properties
- Solubility : The cyclopropyl-pyrrolidone group may improve aqueous solubility relative to purely hydrophobic analogs (e.g., naphthyl-substituted derivatives in ) due to its lactam oxygen’s hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound’s synthesis likely follows a two-step approach:
Amide Coupling : Use [1,1'-biphenyl]-4-carboxylic acid with EDCI/HOBt or EDC/DMAP in THF/DMF under reflux or microwave irradiation (120°C, 0.5–3 hours). Triethylamine (TEA) is added to neutralize acids .
Cyclopropane Integration : Introduce the 1-cyclopropyl-5-oxopyrrolidin-3-yl moiety via nucleophilic substitution or cyclization. Microwave-assisted reactions improve efficiency for sterically hindered intermediates .
- Optimization :
-
Solvent : DMF or THF enhances solubility of aromatic intermediates.
-
Catalyst : DMAP accelerates coupling; yields improve from 23% (standard conditions) to >80% with optimized equivalents .
-
Purification : Flash chromatography (e.g., ethyl acetate/hexane 4:6) or recrystallization removes byproducts .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming purity?
- Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–7.9 ppm (biphenyl protons), δ 3.0–4.0 ppm (pyrrolidinyl/cyclopropyl CH₂/CH groups) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O), 175–180 ppm (pyrrolidinone C=O) .
- Mass Spectrometry : ESI-HRMS confirms molecular ion ([M+H]⁺) with <2 ppm error .
- Chromatography : HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) monitors reaction progress .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Approach :
Metabolic Stability : Assess liver microsome stability (e.g., human/rat S9 fractions) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of cyclopropane) .
Solubility Optimization : Modify substituents (e.g., replace biphenyl with polar groups) to improve pharmacokinetics. SAR studies show dipropylsulfamoyl groups enhance solubility without losing target affinity .
Probe Design : Use radiolabeled analogs (³H/¹⁴C) to track tissue distribution and validate target engagement .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
- SAR Insights :
- Biphenyl Core : Essential for π-π stacking with hydrophobic enzyme pockets. Fluorination at the 4' position (e.g., 4'-F) increases metabolic stability by reducing oxidative metabolism .
- Pyrrolidinone Ring : The 5-oxo group is critical for hydrogen bonding with catalytic residues (e.g., serine hydrolases). Cyclopropane substitution at N1 enhances conformational rigidity, improving target binding .
- Design Table :
| Derivative | Modification | Activity (IC₅₀) | Selectivity |
|---|---|---|---|
| Parent Compound | None | 50 nM | Low |
| 4'-Fluoro Analog | Biphenyl 4'-F substitution | 45 nM | 10-fold vs. Off-target |
| Cyclopropane → Cyclohexyl | Bulkier substituent | >1 µM | Lost |
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with TRPC channels or kinases, followed by synthesis and SPR binding assays .
Q. What experimental approaches address low yields in the final amidation step during scale-up?
- Solutions :
- Byproduct Analysis : LC-MS identifies dimers or hydrolyzed intermediates. Adding molecular sieves (3Å) reduces water-mediated side reactions .
- Flow Chemistry : Continuous flow systems with immobilized EDCI improve reagent mixing and reduce reaction time (2 hours → 20 minutes) .
- Microwave Assistance : For sterically hindered amines (e.g., bicyclic substituents), microwave irradiation (120°C, 30 minutes) increases yields from <25% to 60–80% .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for pyrrolidinone ring conformers in different solvents?
- Root Cause : Dynamic puckering of the pyrrolidinone ring leads to solvent-dependent conformational equilibria.
- Resolution :
- Variable Temperature NMR : At −40°C in DMSO-d₆, two distinct sets of signals emerge (ΔG‡ ~12 kcal/mol), confirming ring inversion .
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to match experimental chemical shifts and identify dominant conformers .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
